molecular formula C15H16N2O2 B4992407 Ethyl 2-cyano-3-(3,4-dihydroquinolin-1(2H)-yl)acrylate CAS No. 6687-86-1

Ethyl 2-cyano-3-(3,4-dihydroquinolin-1(2H)-yl)acrylate

Cat. No.: B4992407
CAS No.: 6687-86-1
M. Wt: 256.30 g/mol
InChI Key: CQQPOEPVLMKPHG-ACCUITESSA-N
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Description

Ethyl 2-cyano-3-(3,4-dihydroquinolin-1(2H)-yl)acrylate is an organic compound that belongs to the class of cyanoacrylates. These compounds are known for their adhesive properties and are widely used in various industrial applications. The presence of the quinoline moiety in its structure adds to its chemical versatility and potential biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-cyano-3-(3,4-dihydroquinolin-1(2H)-yl)acrylate typically involves a multi-step process:

    Formation of 3,4-dihydroquinoline: This can be achieved through the reduction of quinoline using a suitable reducing agent such as sodium borohydride.

    Alkylation: The 3,4-dihydroquinoline is then alkylated with ethyl cyanoacetate in the presence of a base like sodium ethoxide.

    Cyclization: The resulting intermediate undergoes cyclization to form the desired product.

Industrial Production Methods: In an industrial setting, the synthesis might be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions such as temperature, pressure, and solvent choice are optimized to maximize efficiency and minimize by-products.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the cyano group, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted cyano derivatives.

Scientific Research Applications

Ethyl 2-cyano-3-(3,4-dihydroquinolin-1(2H)-yl)acrylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of adhesives and sealants due to its strong bonding properties.

Mechanism of Action

The mechanism of action of Ethyl 2-cyano-3-(3,4-dihydroquinolin-1(2H)-yl)acrylate involves its interaction with various molecular targets:

    Molecular Targets: Enzymes, receptors, and nucleic acids.

    Pathways Involved: It can modulate biochemical pathways related to cell proliferation, apoptosis, and signal transduction.

Comparison with Similar Compounds

Ethyl 2-cyano-3-(3,4-dihydroquinolin-1(2H)-yl)acrylate can be compared with other cyanoacrylates and quinoline derivatives:

    Similar Compounds: Ethyl cyanoacetate, 3,4-dihydroquinoline, and other cyanoacrylates.

    Uniqueness: The presence of both the cyano and quinoline groups in its structure makes it unique, offering a combination of adhesive properties and potential biological activities.

Properties

IUPAC Name

ethyl (E)-2-cyano-3-(3,4-dihydro-2H-quinolin-1-yl)prop-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O2/c1-2-19-15(18)13(10-16)11-17-9-5-7-12-6-3-4-8-14(12)17/h3-4,6,8,11H,2,5,7,9H2,1H3/b13-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQQPOEPVLMKPHG-ACCUITESSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=CN1CCCC2=CC=CC=C21)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C(=C/N1CCCC2=CC=CC=C21)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6687-86-1
Record name 1(2H)-Quinolineacrylic acid, 3,4-dihydro-alpha-cyano-, ethyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006687861
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-CYANO-3-(3,4-DIHYDRO-2H-QUINOLIN-1-YL)-ACRYLIC ACID ETHYL ESTER
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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